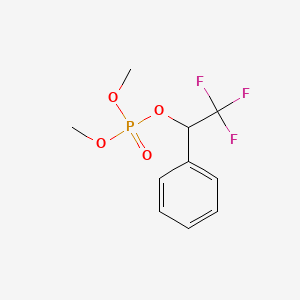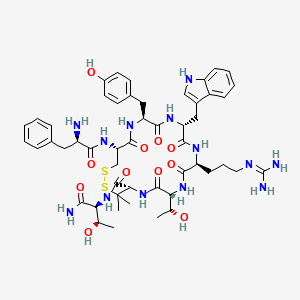
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2(CTAP)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder .
Chemical Reactions Analysis
Types of Reactions
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT)
Major Products
The major product of the synthesis is the cyclic octapeptide D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2. Hydrolysis of the peptide can yield individual amino acids or smaller peptide fragments .
Scientific Research Applications
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 is extensively used in scientific research due to its high selectivity and potency as a mu-opioid receptor antagonist. It is employed in studies investigating the role of mu-opioid receptors in pain, addiction, and other neurological processes . Additionally, CTAP is used to explore the pharmacokinetics and blood-brain barrier permeability of opioid receptor antagonists . Its ability to selectively block mu-opioid receptors makes it a valuable tool in understanding opioid neurobiology and developing treatments for opioid overdose and addiction .
Mechanism of Action
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 exerts its effects by binding to mu-opioid receptors and blocking their activation by endogenous or exogenous agonists. This antagonistic action prevents the downstream signaling pathways associated with mu-opioid receptor activation, such as inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels . The compound does not produce significant non-opioid receptor-mediated effects, making it a highly selective antagonist .
Comparison with Similar Compounds
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 is often compared with other mu-opioid receptor antagonists such as D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) and naloxone. While CTOP also acts as a mu-opioid receptor antagonist, it has been shown to produce non-opioid receptor-mediated effects, unlike CTAP . Naloxone, another well-known mu-opioid receptor antagonist, has a broader spectrum of activity and can antagonize kappa and delta opioid receptors as well . CTAP’s high selectivity and potency for mu-opioid receptors make it a unique and valuable tool in opioid research .
Similar Compounds
- D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP)
- Naloxone
- Naltrexone
Properties
Molecular Formula |
C51H69N13O11S2 |
|---|---|
Molecular Weight |
1104.3 g/mol |
IUPAC Name |
(4S,7R,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40-,41+/m1/s1 |
InChI Key |
OFMQLVRLOGHAJI-JGPYJKKXSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
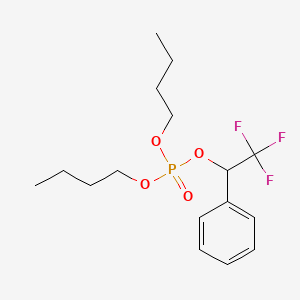
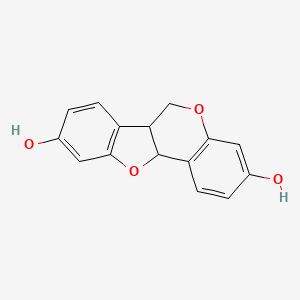

![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)
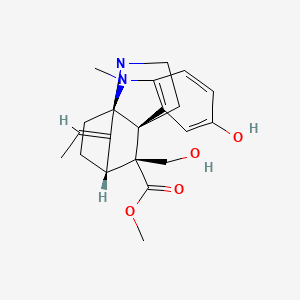
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
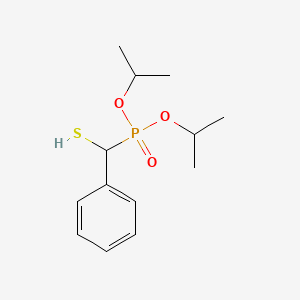
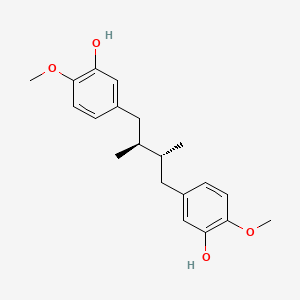
![[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)
